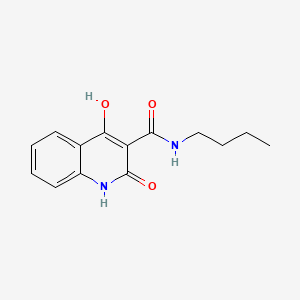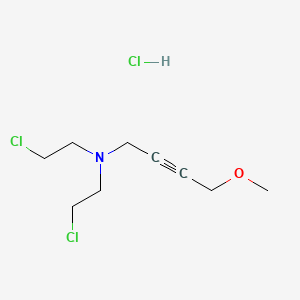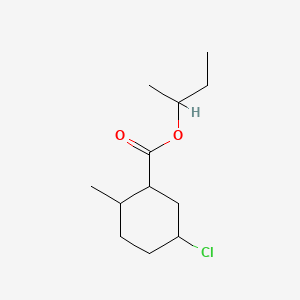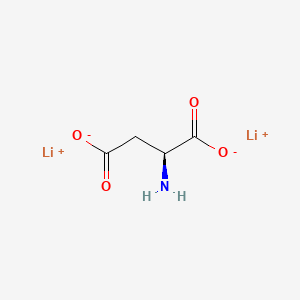
3-(Aminomethyl)-5-methyloctanoic acid, (3S,5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-0299685 is a small molecule drug initially developed by Pfizer Inc. It functions as a blocker of the voltage-gated calcium channel alpha2/delta subunit 1 (CACNA2D1). This compound has been investigated for its potential therapeutic applications in treating various conditions, including cardiovascular diseases, urogenital diseases, and other disorders .
Métodos De Preparación
The synthesis of PD-0299685 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds . Industrial production methods for PD-0299685 would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
PD-0299685 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a research tool to study the function of voltage-gated calcium channels.
Biology: It is used to investigate the role of calcium channels in cellular processes.
Industry: It may have applications in the development of new therapeutic agents targeting calcium channels.
Mecanismo De Acción
PD-0299685 exerts its effects by blocking the voltage-gated calcium channel alpha2/delta subunit 1 (CACNA2D1). This inhibition reduces calcium influx into cells, which can modulate various cellular processes, including neurotransmitter release, muscle contraction, and gene expression. The molecular targets and pathways involved include the modulation of calcium signaling pathways, which play a critical role in various physiological and pathological processes .
Comparación Con Compuestos Similares
PD-0299685 is unique in its specific targeting of the CACNA2D1 subunit of voltage-gated calcium channels. Similar compounds include:
Gabapentin: Another alpha2/delta ligand used to treat neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, it is used to treat neuropathic pain and generalized anxiety disorder.
Tanezumab: A monoclonal antibody targeting nerve growth factor, used for pain management.
Propiedades
Número CAS |
313651-33-1 |
|---|---|
Fórmula molecular |
C10H21NO2 |
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
(3S,5R)-3-(aminomethyl)-5-methyloctanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-4-8(2)5-9(7-11)6-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
Clave InChI |
KKXFMWXZXDUYBF-BDAKNGLRSA-N |
SMILES isomérico |
CCC[C@@H](C)C[C@@H](CC(=O)O)CN |
SMILES canónico |
CCCC(C)CC(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)






